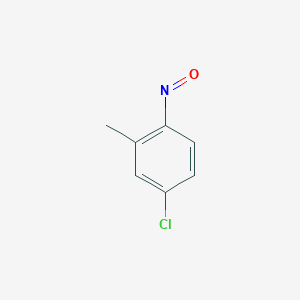

4-Chloro-2-methyl-1-nitrosobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65063-95-8 |

|---|---|

Molecular Formula |

C7H6ClNO |

Molecular Weight |

155.58 g/mol |

IUPAC Name |

4-chloro-2-methyl-1-nitrosobenzene |

InChI |

InChI=1S/C7H6ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4H,1H3 |

InChI Key |

CRAUKSAFHZLYKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=O |

Origin of Product |

United States |

Fundamental Spectroscopic Characterization Techniques in Nitrosoarene Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei. For nitrosoarenes, it is particularly powerful for probing the unique electronic nature and conformational behavior of the nitroso group. ua.edu

The ¹H and ¹³C NMR spectra of 4-Chloro-2-methyl-1-nitrosobenzene are predicted to show distinct signals corresponding to the unique protons and carbons in its substituted aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the chloro, methyl, and nitroso substituents.

¹H NMR: The aromatic region would display signals for the three non-equivalent protons on the benzene (B151609) ring. The methyl group would appear as a singlet in the aliphatic region. The electron-withdrawing nature of the chloro and nitroso groups and the electron-donating nature of the methyl group all modulate the precise chemical shifts. nailib.com The proton ortho to the nitroso group is expected to be significantly affected by its magnetic anisotropy.

¹³C NMR: The spectrum would show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon atom directly bonded to the nitroso group (C1) would be significantly deshielded. The positions of the other carbons are influenced by the combined inductive and resonance effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| CH₃ | ~2.3 - 2.5 | ~18 - 22 | Typical range for a methyl group on an aromatic ring. |

| H-3 | ~7.2 - 7.4 | - | Influenced by ortho-methyl and meta-chloro/nitroso groups. |

| H-5 | ~7.4 - 7.6 | - | Positioned between chloro and nitroso groups. |

| H-6 | Highly variable | - | Significantly impacted by the magnetic anisotropy of the adjacent nitroso group. |

| C1-NO | - | ~160 - 170 | Strongly deshielded by the directly attached electronegative nitroso group. |

| C2-CH₃ | - | ~135 - 140 | Influenced by methyl and ortho-nitroso groups. |

| C3 | - | ~128 - 132 | Aromatic CH. |

| C4-Cl | - | ~133 - 138 | Deshielded by the attached chlorine atom. |

| C5 | - | ~125 - 129 | Aromatic CH. |

| C6 | - | ~120 - 130 | Influenced by the adjacent nitroso group. |

Note: These are estimated values based on general substituent effects and data for analogous compounds. Actual values may vary depending on solvent and experimental conditions.

To unambiguously assign the signals predicted in the 1D spectra, a suite of 2D NMR experiments is essential. mdpi.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, it would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, and H-5 with H-3), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.org It would be used to definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C3, C5, C6) and the methyl proton signal to the methyl carbon. nih.gov

NOE (Nuclear Overhauser Effect) Spectroscopy: This experiment identifies protons that are close in space, providing information about conformation. An NOE correlation between the nitroso group (via its influence on adjacent protons) and the methyl protons would provide evidence for the preferred rotational conformation of the nitroso group. ua.edu

The nitroso group (–N=O) exhibits a very large magnetic anisotropy, meaning it creates a non-uniform magnetic field that can strongly shield or deshield nearby nuclei depending on their spatial orientation relative to the N=O bond. youtube.comat.ua This effect is particularly pronounced in ortho-substituted nitrosoarenes. ua.edu In this compound, the ortho-methyl group provides a steric barrier that hinders free rotation of the nitroso group around the C–N bond. digitellinc.com This results in a preferred conformation where the oxygen atom may point either toward or away from the methyl group. This fixed orientation places the adjacent proton (H-6) in a specific region of the nitroso group's anisotropic field, leading to a significant shift (typically 2-3 ppm) compared to what would be expected based on electronic effects alone. ua.edu Analysis of this shift provides direct insight into the conformational preference and electronic structure of the C–N=O moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing information on bond strength and molecular symmetry.

For this compound, the key vibrational modes would be:

N=O Stretch: The nitroso group has a characteristic stretching vibration. In its monomeric form, this band is typically observed in the IR spectrum in the region of 1500–1620 cm⁻¹. baranlab.org In the dimeric (azodioxide) form, which often predominates in the solid state, the N=O stretch disappears and is replaced by bands corresponding to the N–O bonds of the dimer, often seen around 1200-1300 cm⁻¹. baranlab.org

Aromatic C=C Stretches: Multiple bands in the 1450–1600 cm⁻¹ region are characteristic of the aromatic ring.

C–H Stretches: Aromatic C–H stretches appear above 3000 cm⁻¹, while aliphatic C–H stretches from the methyl group appear just below 3000 cm⁻¹.

C–Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹, can be assigned to the C–Cl stretching vibration.

NO₂ Group Vibrations (as an impurity): It is important to distinguish the nitroso compound from its common precursor or oxidation product, the corresponding nitro compound (4-chloro-2-methyl-1-nitrobenzene). Nitro compounds show strong and distinct symmetric and asymmetric stretching vibrations near 1350 cm⁻¹ and 1530 cm⁻¹, respectively. scirp.org

Table 2: Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Comment |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman | Medium to weak intensity. |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman | From the methyl group. |

| N=O Stretch (Monomer) | 1500 - 1620 | IR | Strong intensity; characteristic of the nitroso group. |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands of variable intensity. |

| N-O Stretch (Dimer) | 1200 - 1300 | IR | Appears if the compound dimerizes, replacing the N=O band. |

| C-Cl Stretch | 1000 - 1100 | IR | Medium to strong intensity. |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound was not found, data from its isomer, 1-chloro-2-methyl-4-nitrobenzene, offers valuable insights into the expected structural features. researchgate.net

Nitrosobenzenes frequently exist as colorless dimers in the solid state to form a more stable azodioxide structure. wikipedia.orgmdpi.com X-ray analysis would confirm whether this compound crystallizes as a monomer or a dimer (in either a cis or trans configuration). The analysis would reveal the planarity of the benzene ring and the dihedral angle of the nitroso and methyl groups with respect to the ring. The structure of the isomer 1-chloro-2-methyl-4-nitrobenzene is essentially planar. researchgate.net Furthermore, this technique elucidates supramolecular assembly, identifying non-covalent interactions such as C–H···O hydrogen bonds and π-π stacking interactions between adjacent benzene rings, which stabilize the crystal lattice. researchgate.net

Table 3: Potential Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value / Feature | Significance |

| Crystalline Form | Monomer or Dimer (Azodioxide) | Reveals the stable form in the solid state. |

| C-N Bond Length | ~1.45 - 1.50 Å | Indicates the degree of single/double bond character. |

| N=O Bond Length | ~1.20 - 1.25 Å (Monomer) | Characteristic of the nitroso double bond. |

| C-N-O Bond Angle | ~115 - 120° | Defines the geometry of the nitroso group. |

| Intermolecular Interactions | C–H···O bonds, π-π stacking | Explains the packing and stability of the crystal lattice. |

Electronic Absorption Spectroscopy (UV-Vis) for Monomer-Dimer Equilibrium Studies

UV-Visible spectroscopy is a key tool for investigating the monomer-dimer equilibrium that is a hallmark of nitrosoarene chemistry. wikipedia.org Nitrosobenzene (B162901) monomers are characteristically blue or green, a property stemming from a weak electronic absorption in the long-wavelength region of the visible spectrum. ua.edu This absorption, typically found between 700-800 nm, is assigned to an n → π* transition involving the non-bonding electrons on the oxygen atom and the π* orbital of the N=O bond. rsc.org

The dimer form (azodioxide) is typically colorless or pale yellow, as the electronic structure is significantly altered, and this characteristic low-energy absorption is absent. wikipedia.org Therefore, the intensity of the monomer's absorption band in the visible spectrum is directly proportional to its concentration. By monitoring this band under varying conditions, UV-Vis spectroscopy allows for the quantitative study of the equilibrium. acs.org Factors that favor the monomeric form, such as dilute solutions, higher temperatures, and certain solvents, will result in a more intense absorption band, while conditions that favor dimerization will cause the band to decrease or disappear. wikipedia.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique in the study of nitrosoarenes, providing crucial information regarding the molecular weight and structural features of these compounds through the analysis of their fragmentation patterns upon ionization. While specific, detailed research findings from the mass spectrometric analysis of this compound are not extensively documented in publicly available scientific literature, a comprehensive understanding of its expected behavior can be extrapolated from the well-established principles of mass spectrometry and the observed fragmentation of structurally related aromatic nitroso compounds.

Under typical electron ionization (EI) conditions, the initial event is the removal of an electron from the molecule to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₇H₆ClNO), the molecular ion peak is expected to be a key feature in the spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.

Following ionization, the molecular ion undergoes a series of fragmentation reactions, yielding smaller charged fragments. The pattern of these fragments is unique to the molecule's structure. For aromatic nitroso compounds, a characteristic primary fragmentation step is the loss of the nitroso group (•NO), a neutral radical with a mass of 30 Da. This cleavage results in the formation of a substituted phenyl cation.

The predicted primary fragmentation pathways for this compound are as follows:

Loss of the Nitroso Group: The most prominent initial fragmentation is the cleavage of the C-N bond, leading to the expulsion of a nitric oxide radical (•NO). This results in the formation of a 4-chloro-2-methylphenyl cation.

Subsequent Fragmentations: The resulting 4-chloro-2-methylphenyl cation can undergo further fragmentation. A common subsequent loss in aromatic compounds is the expulsion of a chlorine atom (•Cl), or rearrangement followed by the loss of other small neutral molecules.

Based on these established fragmentation mechanisms for related compounds, a predicted mass spectrum for this compound would exhibit several key ions. The table below outlines the anticipated major fragments and their corresponding mass-to-charge ratios.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 155 | [C₇H₆³⁵ClNO]⁺˙ | Molecular Ion (M⁺˙) | The presence of the [M+2]⁺ peak at m/z 157 with ~33% intensity is characteristic of a monochlorinated compound. |

| 125 | [C₇H₆³⁵Cl]⁺ | 4-Chloro-2-methylphenyl cation | Formed by the loss of the nitroso group (•NO) from the molecular ion. |

| 90 | [C₇H₆]⁺ | Tolyl cation | Formed by the subsequent loss of a chlorine radical (•Cl) from the [C₇H₆Cl]⁺ fragment. |

This predictive analysis, grounded in the fundamental principles of mass spectrometry and data from analogous compounds, provides a robust framework for the identification and structural elucidation of this compound and other related nitrosoarenes.

Monomer-Dimer Equilibrium and Azodioxy Compound Formation

Aromatic C-nitroso compounds, including this compound, exhibit a characteristic equilibrium between their monomeric and dimeric forms. at.uawikipedia.org The monomer is typically a colored species (blue or green), while the dimer, also known as an azodioxide, is often colorless or yellowish. at.uaresearchgate.net This equilibrium is influenced by various factors, including temperature, concentration, and the surrounding medium. at.uawikipedia.orgnih.gov In the solid state, most nitrosoarenes exist predominantly as dimers. wikipedia.orgresearchgate.net

Mechanistic Investigations of Thermal and Photochemical Dimerization

The dimerization of nitrosobenzene derivatives can be induced both thermally and photochemically. researchgate.netmdpi.com Under cryogenic conditions (around 10-12 K), UV irradiation (e.g., 254 nm) can cause the photodissociation of azodioxy dimers into their corresponding nitroso monomers. researchgate.netresearchgate.net This process is often visually apparent due to the color change from colorless/yellow to blue/green. at.uaresearchgate.net

Upon warming to temperatures above a certain threshold (e.g., >100 K or >170 K), the monomers readily re-dimerize to form the original azodioxides. researchgate.netmdpi.com This reversible process represents a form of photothermal "chemical switch," where a chemical bond between two nitrogen atoms can be broken and reformed. researchgate.net The rate of this thermal re-dimerization can be influenced by the physical state of the crystal, with surface defects potentially accelerating the reaction. mdpi.com

Kinetic studies of the thermal dimerization in the solid state have suggested that the reaction can proceed as a two-dimensional growth through the crystal. researchgate.net The mechanism involves the formation of a new N=N bond between two nitroso monomers. researchgate.net

Stereochemical Aspects: Formation of Cis- and Trans-Azodioxides

The dimerization of nitrosoarenes can lead to the formation of both cis- and trans-azodioxides, which are stereoisomers resulting from the geometry around the N=N double bond. wikipedia.orgnih.gov The relative stability and formation of these isomers are influenced by steric and electronic factors of the substituents on the aromatic ring. nih.gov For instance, in some dinitroso compounds, intramolecular interactions can lead to the formation of cis-azodioxy groups. nih.gov The interconversion between cis and trans isomers can occur through the monomeric intermediate. wikipedia.org

The stereochemical outcome of reactions involving chiral centers is a fundamental aspect of organic chemistry. lumenlearning.combyjus.com In the context of azodioxide formation, if the starting nitrosoarene is chiral, the resulting dimers can exist as diastereomers. The formation of a new chiral center during a reaction from an achiral starting material will typically result in a racemic mixture of enantiomers, unless a chiral agent is involved. lumenlearning.com

Surface-Confined Dimerization and Self-Assembly Phenomena on Substrates

The dimerization of aromatic C-nitroso compounds can also be studied in a two-dimensional confined space, such as on a gold (Au) surface. mdpi.com Nitrosobenzene derivatives functionalized with appropriate groups can form self-assembled monolayers (SAMs) on Au(111). mdpi.com Within these organized layers, the nitroso groups can dimerize, leading to the formation of ordered bilayers. mdpi.com

Scanning tunneling microscopy (STM) has revealed that the self-organization of nitrosobenzene molecules on a gold surface strongly promotes the dimerization reaction. mdpi.com The well-ordered monolayer provides a favorable topotactic environment for the formation of a two-dimensional arrangement of dimers. mdpi.com This surface-confined dimerization offers a unique platform to study the fundamentals of chemical reactions in restricted geometries.

Dual Reactivity of the Nitroso Group: Electrophilic and Nucleophilic Character

The nitroso group (–N=O) exhibits a fascinating dual reactivity, capable of acting as both an electrophile and a nucleophile. at.ua This ambivalence is central to its chemical behavior, including its dimerization, where one nitroso molecule acts as a nucleophile attacking the other, which serves as the electrophilic target. at.ua

N-Terminal Attack Pathways and their Synthetic Implications

The nitrogen atom of the nitroso group can act as a nucleophilic center. The reactivity of various nitrogen-containing nucleophiles towards the nitroso group has been extensively studied. rsc.org These reactions are significant in various chemical and biological processes. The reactivity in these cases does not always correlate well with the basicity of the nucleophile, indicating complex transition states. rsc.org

In reactions with thiols, for example, a proposed reactive intermediate is an N-(thiol-S-yl)-arylamine cation, which can undergo rearrangement. nih.gov For nitrosoarenes with π-donating substituents, this cationic intermediate can have resonance structures that place the positive charge on the aromatic ring, making it susceptible to nucleophilic attack at the ortho and para positions. nih.gov

O-Terminal Attack Pathways and Corresponding Reaction Products

The oxygen atom of the nitroso group can also participate in reactions, often exhibiting nucleophilic character. The electronic structure of the nitroso group, with a lone pair on the oxygen, allows it to attack electrophilic centers.

Furthermore, the nitroso group as a whole can act as an electrophile, with the nitrogen atom being the primary site of attack for nucleophiles. nih.gov The electrophilicity of the nitroso group is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and nitro groups in related compounds, can enhance the electrophilic character of the aromatic ring itself, activating it towards nucleophilic attack. solubilityofthings.commdpi.com For instance, in halonitrobenzenes, the nitro group activates the ortho and para positions for nucleophilic addition. mdpi.com This dual reactivity underpins the rich and varied chemistry of nitroso compounds.

Radical Chemistry of Nitrosoarenes

Nitrosoarenes, including this compound, are highly reactive molecules that readily engage in radical transformations. researchgate.netrsc.org This reactivity provides a powerful platform for constructing sterically hindered secondary amines and valuable N-heterocycles. rsc.orgnih.gov The versatility of the nitroso group allows it to participate in various radical processes, including single-electron transfers, additions, and cascade reactions. researchgate.netrsc.org

Generation and Reactivity of Nitroso Anion-Radicals and Cations

Nitrosoarenes can undergo one-electron reduction or oxidation processes to form the corresponding radical anions and cations. researchgate.net The generation of these species opens up unique reaction pathways. For instance, the electrochemical reduction of related nitroarenes can produce nitroarene radical anions, which are key intermediates in cyclization reactions to form heterocyclic structures like quinoline (B57606) N-oxides. researchgate.net While direct studies on this compound are limited, its electron-withdrawing chloro group and electron-donating methyl group would influence the stability and reactivity of these charged radical species. The generation of a nitro radical anion can also be achieved through chemical reduction, for example by catecholamines, which are subsequently oxidized to semiquinone radicals. nih.gov These nitro anion radicals can then react with molecular oxygen to produce superoxide (B77818) radicals and hydrogen peroxide. nih.gov

Radical Addition Reactions and Cascade Transformations

Radical addition represents a significant class of reactions for nitrosoarenes. These compounds are effective at trapping carbon-centered radicals. researchgate.net The process typically involves the addition of a transient radical species to the nitrogen atom of the nitroso group. This can initiate cascade reactions, where the initial addition is followed by subsequent transformations, often controlled by the persistent radical effect with the nitric oxide (NO) radical. researchgate.net

Visible light can be used to promote the intermolecular radical addition of nitroso compounds to alkenes. researchgate.net These transformations can proceed under mild conditions, sometimes without the need for an external photocatalyst, to create new C-N bonds. researchgate.net Such reactions have been developed into atom-economic, multicomponent processes for synthesizing complex molecules. researchgate.net

Nitroso Compounds as Radical Acceptors and Spin Traps

One of the most well-established roles of nitroso compounds is as radical acceptors, or "spin traps". acs.orgwikipedia.org This technique is used for the detection and identification of short-lived free radicals via electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgnih.gov The nitroso compound covalently reacts with a transient radical to form a more stable nitroxide radical, known as a spin adduct, which is EPR-active and often has a characteristic spectrum that allows for the identification of the original radical. wikipedia.org

Nitrosoarenes like 2,4,6-tri-t-butylnitrosobenzene have demonstrated two sites for spin trapping. rsc.org Primary and secondary alkyl radicals typically add to the nitrogen atom to yield nitroxides, whereas tertiary alkyl radicals tend to attack the oxygen atom, forming N-alkoxyanilino radicals. rsc.org This differential reactivity provides additional information about the structure of the trapped radical. C-nitroso compounds are considered superior to other traps, like nitrones, for trapping metal-centered radicals. nih.gov

| Radical Type | Predominant Site of Attack on Nitrosoarene | Resulting Adduct |

| Primary Alkyl Radical | Nitrogen | Nitroxide |

| Secondary Alkyl Radical | Nitrogen and Oxygen | Nitroxide and N-alkoxyanilino-radical |

| Tertiary Alkyl Radical | Oxygen | N-alkoxyanilino-radical |

| Metal-Centered Radical | Not specified | Persistent Spin Adduct |

This table summarizes the general reactivity of nitrosoarenes as spin traps based on available research. rsc.orgnih.gov

Cycloaddition Reactions Involving Nitrosoarenes

Cycloaddition reactions are a cornerstone of the synthetic utility of nitrosoarenes, enabling the rapid construction of heterocyclic scaffolds. mdpi.com The nitroso group can act as a reactive component in several types of cycloadditions, most notably in Diels-Alder and ene reactions. acs.orgnih.gov

Diels-Alder and Hetero-Diels-Alder Reactions

Nitrosoarenes are excellent dienophiles in hetero-Diels-Alder (HDA) reactions with conjugated dienes. nih.govwikipedia.org This [4+2] cycloaddition provides direct access to 3,6-dihydro-2H-1,2-oxazine rings, which are versatile intermediates for synthesizing biologically important molecules. nih.govnih.gov The reaction is known for its high regio- and stereoselectivity, which can often be predicted by considering a balance of frontier molecular orbital (FMO) interactions, electrostatics, and steric effects. acs.orgescholarship.org

The mechanism is generally considered to be concerted but can proceed through a highly asynchronous transition state. acs.org For nitrosoarenes reacting with unsymmetrical dienes, the regioselectivity is influenced by the electronic properties of substituents on both the diene and the dienophile. In the case of this compound, the electronic nature of the chloro and methyl groups would play a crucial role in directing the orientation of the cycloaddition. For example, in reactions with thebaine, nitrosoarenes with electron-withdrawing para-substituents were found to slow the rate of retro-Diels-Alder reactions, indicating a more stable cycloadduct. nih.gov Acylnitroso compounds are particularly reactive dienophiles in these transformations. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Hetero-Diels-Alder | Nitrosoarene + Conjugated Diene | 3,6-dihydro-2H-1,2-oxazine | High regio- and stereoselectivity; forms C-N and C-O bonds simultaneously. mdpi.comnih.gov |

| Inverse-Demand HDA | Electron-rich Nitrosoarene + Electron-poor Diene | 3,6-dihydro-2H-1,2-oxazine | FMO interactions are reversed compared to normal demand. |

Nitroso Ene Reactions and their Scope

When a nitrosoarene is reacted with an alkene possessing an allylic hydrogen, a nitroso ene reaction can occur. acs.org This reaction provides a powerful method for the direct and selective functionalization of allylic C-H bonds, leading to the formation of N-allylhydroxylamines. acs.orgucl.ac.uk The reaction is known for its regioselectivity and stereoselectivity. acs.org

Mechanistic studies, including theoretical calculations, suggest that the nitroso ene reaction often proceeds through a stepwise path involving a polarized diradical intermediate, rather than a concerted pericyclic transition state. rsc.org This diradical can have a high rotational barrier, which helps to maintain stereochemical integrity during the reaction. rsc.org In some cases, the reaction can be catalyzed by transition metals like iron, allowing for the in situ generation of the nitrosoarene from the corresponding nitroarene followed by an intramolecular ene reaction to form various N-heterocycles. nih.gov The scope of the nitroso ene reaction is broad, and it has been successfully applied in both intermolecular and intramolecular contexts, including biocatalytic systems. ucl.ac.ukchemrxiv.org

Condensation Reactions with Active Methylene (B1212753) Compounds

The nitroso group (–N=O) is electronically analogous to the carbonyl group (–C=O) and can undergo similar condensation reactions. Aromatic nitroso compounds serve as effective electrophiles in reactions with nucleophilic carbon species, such as carbanions derived from active methylene compounds. at.uabohrium.com This reaction, often referred to as the Ehrlich-Sachs reaction, results in the formation of anils (Schiff bases) or nitrones, depending on the structure of the active methylene compound and the reaction conditions.

The mechanism involves the initial nucleophilic attack of the carbanion (generated by deprotonation of the active methylene compound with a base) on the electrophilic nitrogen atom of the nitroso group. This forms a hydroxylamine (B1172632) intermediate. Subsequent dehydration of this intermediate leads to the final condensation product.

For this compound, the reaction with a generic active methylene compound (Z-CH₂-Z', where Z and Z' are electron-withdrawing groups like -CN, -COOR, etc.) would proceed as follows:

Base-catalyzed formation of a carbanion: A base removes a proton from the active methylene compound.

Nucleophilic attack: The carbanion attacks the nitrogen of the nitroso group of this compound.

Protonation: The resulting intermediate is protonated to form a substituted hydroxylamine.

Elimination: The hydroxylamine intermediate eliminates a molecule of water to form the final product, typically an imine derivative.

The general scheme for this condensation is presented below:

| Reactant | Active Methylene Compound | Product Type |

| This compound | Malononitrile | Imine/Anil derivative |

| This compound | Ethyl Cyanoacetate | Imine/Anil derivative |

| This compound | Diethyl Malonate | Imine/Anil derivative |

Redox Chemistry of Nitrosoarenes

The redox chemistry of this compound is central to its role in synthetic and biological pathways. The nitroso group represents an intermediate oxidation state for nitrogen between the nitro group and the amine group, allowing it to act as both an oxidizing and a reducing agent.

Reductive Pathways to Amines, Hydroxylamines, Azoxybenzenes, and Azobenzenes

The reduction of aromatic nitro compounds is a stepwise process where the nitrosoarene is a key, albeit often transient, intermediate. numberanalytics.com The reduction of this compound itself proceeds via a two-electron, two-proton process to yield the corresponding hydroxylamine, 4-chloro-2-methylphenylhydroxylamine.

Pathway 1: Reduction to Hydroxylamine and Amine

Step 1 (Nitroso to Hydroxylamine): C₇H₆ClNO + 2e⁻ + 2H⁺ → C₇H₈ClNO (Hydroxylamine)

Step 2 (Hydroxylamine to Amine): C₇H₈ClNO + 2e⁻ + 2H⁺ → C₇H₈ClN (Amine) + H₂O

This reduction can be achieved using various chemical reducing agents (e.g., Sn/HCl, Fe/HCl) or through electrochemical methods. researchgate.netkoreascience.kr

Pathway 2: Condensation and Further Reduction In many reduction reactions, the initially formed hydroxylamine is nucleophilic and can react with the electrophilic nitroso starting material (or intermediate). acs.org This condensation reaction forms an azoxybenzene (B3421426) derivative.

Step 3 (Condensation): C₇H₆ClNO (Nitroso) + C₇H₈ClNO (Hydroxylamine) → C₁₄H₁₂Cl₂N₂O (Azoxybenzene) + H₂O

The resulting azoxy compound can be further reduced to the corresponding azobenzene (B91143) and then to the hydrazo compound, which can ultimately cleave to form the aniline. acs.orgsurendranatheveningcollege.com

Step 4 (Azoxy to Azo): C₁₄H₁₂Cl₂N₂O + 2e⁻ + 2H⁺ → C₁₄H₁₂Cl₂N₂ (Azobenzene) + H₂O

Step 5 (Azo to Hydrazo): C₁₄H₁₂Cl₂N₂ + 2e⁻ + 2H⁺ → C₁₄H₁₄Cl₂N₂ (Hydrazobenzene)

The specific product obtained depends heavily on the reaction conditions, particularly the pH and the strength of the reducing agent. rsc.org

| Starting Material | Product | Reaction Type |

| This compound | 4-Chloro-2-methylphenylhydroxylamine | 2e⁻ Reduction |

| This compound | 4-Chloro-2-methylaniline | 4e⁻ Reduction |

| This compound + Product | 4,4'-Dichloro-2,2'-dimethylazoxybenzene | Condensation & Reduction |

| 4,4'-Dichloro-2,2'-dimethylazoxybenzene | 4,4'-Dichloro-2,2'-dimethylazobenzene | 2e⁻ Reduction |

Oxidative Pathways to Nitro Compounds

Aromatic nitroso compounds can be readily oxidized to their corresponding nitro derivatives. nih.gov This transformation is a key step in certain synthetic routes and is also relevant to the metabolic fate of some aromatic compounds. Various oxidizing agents can accomplish this, including peroxyacids (like m-CPBA), hydrogen peroxide with a suitable catalyst, and nitrogen dioxide. mdpi.comresearchgate.net

The oxidation of nitrosobenzene with nitrogen dioxide in an inert solvent like carbon tetrachloride has been shown to follow a radical addition mechanism. rsc.org The reaction is first-order with respect to both the nitrosoarene and nitrogen dioxide. The proposed mechanism involves the addition of a nitrogen dioxide radical to the nitroso nitrogen, forming an unstable aminoxyl intermediate that rapidly decomposes to the nitrobenzene (B124822) and nitric oxide. rsc.org

For this compound, the reaction would be: C₇H₆ClNO + NO₂ → [C₇H₆ClNO(•)NO₂] → C₇H₆ClNO₂ + NO

This oxidation is generally efficient and provides a direct route to 4-chloro-2-methyl-1-nitrobenzene from its nitroso precursor.

Enzymatic Transformations and their Chemical Mechanisms

In biological systems, aromatic nitroso compounds are critical intermediates in the metabolic pathways of nitroaromatic compounds, which are often environmental pollutants. The transformation is primarily catalyzed by a family of flavin-dependent enzymes known as nitroreductases. ackerleylab.com

These enzymes, found in a variety of bacteria and some eukaryotes, catalyze the reduction of nitroaromatics in a "ping-pong bi-bi" mechanism. ackerleylab.comebi.ac.uk The process for the corresponding nitro compound, 4-chloro-2-methyl-1-nitrobenzene, would involve its nitroso derivative as a key, short-lived intermediate:

Reductive Half-Reaction: The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a hydride transfer from a donor, typically NADH or NADPH.

Oxidative Half-Reaction (Part 1): The reduced FMN cofactor (FMNH₂) transfers two electrons to the nitro group of the substrate (4-chloro-2-methyl-1-nitrobenzene), reducing it to the nitroso intermediate (this compound) and water.

Ar-NO₂ + FMNH₂ → Ar-N(OH)₂ + FMN → Ar-NO + H₂O + FMN

Oxidative Half-Reaction (Part 2): The nitroso intermediate remains bound to the active site and is immediately reduced further by the enzyme in a second two-electron transfer. The reduction of the nitroso intermediate is often much faster than the initial reduction of the nitro group. nih.govnih.gov

Ar-NO + FMNH₂ → Ar-NHOH + FMN

The final product released from the enzyme is the hydroxylamine (4-chloro-2-methylphenylhydroxylamine). nih.gov This hydroxylamine is a reactive species that can be further metabolized or cause cellular damage, which is the basis for the cytotoxicity of many nitroaromatic compounds and the mode of action for certain prodrugs activated by nitroreductases. ackerleylab.com The enzymatic cycle ensures that the highly reactive and difficult-to-isolate nitroso intermediate is rapidly converted to the hydroxylamine. nih.govnih.gov

Conclusion

4-Chloro-2-methyl-1-nitrosobenzene, while not as extensively studied as some other nitrosoarenes, represents an interesting molecule for investigating the interplay of steric and electronic effects on chemical reactivity. Based on the established chemistry of related compounds, it is expected to be a versatile synthetic intermediate. Its synthesis via the oxidation of 4-chloro-2-methylaniline, potentially using enzymatic methods, appears to be a viable route. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the aromatic ring makes its participation in reactions like the hetero-Diels-Alder reaction a subject of interest for further research, with potential for the synthesis of novel heterocyclic structures. Future detailed studies on its synthesis, properties, and reactivity are needed to fully elucidate the chemical profile of this intriguing compound.

Computational Chemistry and Theoretical Investigations of Nitrosoarene Systems

Electronic Structure Calculations: HOMO/LUMO Analysis and Orbital Interactions

Electronic structure calculations are fundamental to understanding the reactivity and electronic properties of nitrosoarenes. Central to this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of chemical reactivity and molecular stability. researchgate.netyoutube.com

For nitrosoarene systems, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π* orbital with significant contribution from the nitroso group. The energy of these orbitals can be finely tuned by substituents on the aromatic ring. In the case of 4-Chloro-2-methyl-1-nitrosobenzene, the electronic properties are influenced by the competing effects of the electron-donating methyl group (-CH3) and the electron-withdrawing chloro group (-Cl).

HOMO Energy (EHOMO) : Relates to the ability of a molecule to donate electrons (nucleophilicity). Electron-donating groups increase the HOMO energy.

LUMO Energy (ELUMO) : Relates to the ability of a molecule to accept electrons (electrophilicity). Electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor. nih.gov

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests higher reactivity. researchgate.net

Theoretical calculations, often using Density Functional Theory (DFT) with functionals like B3LYP, can predict these values. nih.gov The interplay of the methyl and chloro substituents in this compound makes computational analysis essential to determine the net electronic effect and predict its reactivity in orbital-controlled reactions, such as cycloadditions. The charge transfer that occurs within the molecule can be demonstrated by the HOMO and LUMO energies. researchgate.net

Table 1: Conceptual HOMO/LUMO Energy Trends for Substituted Nitrosobenzenes

| Compound | Substituent Effect | Expected EHOMO (Relative) | Expected ELUMO (Relative) | Expected ΔE (HOMO-LUMO Gap) |

|---|---|---|---|---|

| Nitrosobenzene (B162901) | Reference | Baseline | Baseline | Baseline |

| 4-Methylnitrosobenzene | Electron-Donating | Higher | Slightly Higher | Slightly Smaller |

| 4-Chloronitrosobenzene | Electron-Withdrawing | Lower | Lower | Similar/Slightly Smaller |

| This compound | Mixed Effects | Intermediate | Lower | Smaller |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving nitrosoarenes. These compounds are known to participate in a variety of transformations, including hetero-Diels-Alder reactions and cycloadditions with alkynes. acs.orgnih.govcapes.gov.br Computational methods allow researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. ucsb.edunumberanalytics.com

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction path. ucsb.edu Locating and characterizing these transient structures is crucial for understanding reaction kinetics and selectivity. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-31G(d), are widely employed to model these pathways. acs.orgnih.govresearchgate.net

For instance, in the reaction of a nitrosoarene with an alkyne to form an N-hydroxyindole, computational studies have shown that the reaction proceeds through a stepwise, diradical mechanism rather than a concerted pathway. nih.govresearchgate.net The calculations can determine the activation energies for each step, revealing the rate-determining step. researchgate.net For this compound, modeling would predict how the electronic and steric effects of the chloro and methyl groups influence the activation barriers and the stability of intermediates compared to unsubstituted nitrosobenzene. acs.orgresearchgate.net

Table 2: Typical Computational Details for Modeling a Nitrosoarene Reaction

| Computational Task | Methodology | Basis Set | Purpose | Key Output |

|---|---|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP) | 6-31+G(d) or larger | Find stable structures of reactants, products, and intermediates. | Optimized geometries, electronic energies. |

| Transition State Search | QST2, QST3, or Berny algorithm (TS) | 6-31+G(d) or larger | Locate the saddle point connecting reactants and products. ucsb.eduresearchgate.net | Transition state geometry and energy. |

| Frequency Calculation | DFT (e.g., B3LYP) | 6-31+G(d) or larger | Characterize stationary points; confirm a TS (one imaginary frequency). researchgate.net | Vibrational frequencies, zero-point energy, thermal corrections. |

| Intrinsic Reaction Coordinate (IRC) | IRC calculations | 6-31+G(d) or larger | Confirm the TS connects the correct reactant and product. numberanalytics.com | Minimum energy reaction path. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their activity, which can be a measure of biological effect or chemical reactivity. nih.govresearchgate.net In the context of nitrosoarenes, QSAR can be employed to predict reactivity and selectivity in various reactions based on a set of calculated molecular descriptors. researchgate.net

The development of a QSAR model involves calculating a series of theoretical molecular descriptors for a training set of compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or thermodynamic (e.g., hydrophobicity via LogP). nih.gov For nitroaromatic and nitroso compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to be particularly effective in predicting reductive reactivity. nih.gov

For a series of substituted nitrosobenzenes including this compound, a QSAR study could be developed to predict their reaction rates in, for example, a hetero-Diels-Alder reaction. The model would quantify the influence of different substituents, allowing for the prediction of reactivity for new, unsynthesized nitrosoarenes. Such models are valuable for screening compounds and prioritizing experimental work. researchgate.net

Table 3: Relevant Molecular Descriptors for QSAR Studies of Nitrosoarene Reactivity

| Descriptor Class | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | EHOMO / ELUMO | Governs orbital-controlled reactions; electron-accepting/donating ability. nih.gov |

| Electronic | Dipole Moment | Influences interactions in polar reactions and intermolecular forces. |

| Electronic | Mulliken Atomic Charges | Indicates sites for nucleophilic or electrophilic attack. |

| Thermodynamic | Octanol-Water Partition Coefficient (LogKow) | Relates to hydrophobicity and can influence reactivity in different solvent phases. nih.gov |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching. |

| Quantum Chemical | Global Hardness/Softness | Describes the resistance to change in electron distribution; relates to the HOMO-LUMO gap. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic structures and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. rutgers.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. rsc.org

For this compound, MD simulations can provide valuable insights into several aspects:

Conformational Flexibility : The simulation can explore the rotational barrier of the C-N bond, revealing the preferred orientation of the nitroso group relative to the benzene ring and the influence of the ortho-methyl group.

Solvent Interactions : By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can detail the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent molecules. This is critical as solvent can significantly influence reaction rates and mechanisms. rutgers.eduacs.org

Intermolecular Interactions : In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the formation of dimers or larger clusters, which is a known characteristic of some nitroso compounds.

MD simulations on the related nitrobenzene (B124822) molecule have been used to understand its structure and dynamics in aqueous environments, highlighting key hydrogen bonds and the positioning of the molecule for potential reactions. rutgers.edu

Table 4: Parameters and Outputs of a Hypothetical MD Simulation for this compound

| Simulation Parameter/Analysis | Description | Insight Gained |

|---|---|---|

| Force Field | A set of parameters (e.g., AMBER, CHARMM) that defines the potential energy of the system. | Ensures accurate representation of molecular mechanics. |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Allows for sampling of relevant conformational states and dynamic events. |

| Ensemble | Statistical ensemble (e.g., NVT, NPT) defining the thermodynamic conditions. | Simulates the system under constant temperature, volume, or pressure. |

| Root Mean Square Deviation (RMSD) | A measure of the average deviation of atomic positions from a reference structure. | Assesses the stability of the molecule's conformation over time. rutgers.edu |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes solvent structure and specific solute-solvent interactions. |

| Dihedral Angle Analysis | Monitoring the torsion angle of the C-C-N-O bond over time. | Reveals the conformational preferences and rotational dynamics of the nitroso group. |

Spectroscopic Property Prediction through Computational Methods

Computational spectroscopy is a vital field that complements experimental measurements by predicting spectroscopic properties and helping to interpret complex spectra. ox.ac.ukrsc.org By calculating the response of a molecule to electromagnetic radiation, these methods can predict various types of spectra, including UV/Visible, infrared (IR), Raman, and nuclear magnetic resonance (NMR). aip.org

Vibrational Spectroscopy (IR/Raman) : DFT calculations can accurately predict the vibrational frequencies of a molecule. By comparing the calculated spectrum with an experimental one, researchers can confirm the molecular structure and assign specific absorption bands to particular vibrational modes (e.g., N=O stretch, C-Cl stretch).

UV/Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. This allows for the prediction of the absorption wavelengths (λmax) and intensities in a UV/Vis spectrum, which arise from electron excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

NMR Spectroscopy : Computational methods can predict NMR chemical shifts (δ) and coupling constants (J) by calculating the magnetic shielding of nuclei within the molecule. This is an invaluable tool for structural elucidation and for assigning peaks in complex NMR spectra.

For this compound, these computational techniques can provide a predicted spectroscopic fingerprint, which would be instrumental in its identification and characterization if the compound were to be synthesized and analyzed experimentally. ox.ac.uk

Table 5: Computational Methods for Predicting Spectroscopic Properties

| Spectroscopy Type | Computational Method | Predicted Properties | Application |

|---|---|---|---|

| Infrared (IR) & Raman | DFT Frequency Calculations | Vibrational frequencies, intensities | Structural confirmation, functional group identification. |

| UV/Visible | Time-Dependent DFT (TD-DFT) | Excitation energies (λmax), oscillator strengths | Analysis of electronic structure and chromophores. |

| NMR | GIAO, CSGT (within DFT) | Chemical shifts (δ), spin-spin coupling constants (J) | Detailed structural elucidation, assignment of experimental spectra. |

Advanced Synthetic Applications of 4 Chloro 2 Methyl 1 Nitrosobenzene in Organic Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

Nitrosoarenes are well-established as potent dienophiles and electrophiles in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. uic.eduwikipedia.org Their ability to engage in pericyclic reactions, condensations, and as radical traps makes them valuable intermediates. wikipedia.orgrsc.org In theory, 4-Chloro-2-methyl-1-nitrosobenzene could serve as a linchpin in the synthesis of complex molecules, introducing a functionalized aromatic ring in a single step. The chloro and methyl substituents offer sites for further synthetic transformations, potentially allowing for the construction of intricate molecular architectures. However, specific examples of its use in the total synthesis of natural products or other complex targets are not readily found in current chemical literature.

Applications in the Synthesis of N-Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. rsc.org Nitrosoarenes are key precursors to a variety of N-heterocycles through reactions such as hetero-Diels-Alder cycloadditions to form oxazines, and subsequent transformations. uic.eduacs.org The general reactivity profile of nitroso compounds suggests that this compound could be a valuable reactant in the construction of substituted N-heterocyclic frameworks. uic.edu For instance, its reaction with dienes could lead to oxazines bearing the 4-chloro-2-methylphenyl group, which could then be elaborated into more complex heterocyclic systems. Despite this potential, there are no specific studies detailing the application of this compound for the synthesis of N-heterocycles.

Enantioselective and Diastereoselective Reactions Utilizing Nitroso Intermediates

The development of asymmetric reactions involving nitroso compounds is an active area of research, with chiral catalysts being employed to control the stereochemical outcome of, for example, nitroso-Diels-Alder and nitroso-aldol reactions. acs.orgbeilstein-journals.org These reactions provide access to chiral amines and amino alcohols, which are important structural motifs in many biologically active molecules. While there is extensive literature on enantioselective reactions of nitrosobenzene (B162901) and other simple nitrosoarenes, there is a clear lack of data on the use of this compound in such transformations. The steric hindrance from the ortho-methyl group and the electronic influence of the para-chloro substituent could significantly impact the reactivity and selectivity in these reactions, making it an interesting, yet unstudied, substrate.

Catalyst Development and Ligand Design in Nitrosoarene Chemistry

Nitrosoarenes can act as ligands for transition metals, and their reactivity can be modulated by coordination to a metal center. wikipedia.org This interaction can be exploited in catalyst design, where the nitrosoarene is part of a ligand scaffold or a substrate in a metal-catalyzed process. The electronic properties of this compound could, in principle, be tuned for specific catalytic applications. However, a review of the literature does not yield any instances of this compound being used in the development of new catalysts or as a ligand in organometallic chemistry.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis for the rapid construction of molecular complexity from simple starting materials. beilstein-journals.orgnih.gov Nitrosoarenes have been successfully integrated into such reaction sequences. rsc.orgacs.org For example, the in situ generation of a nitrosoarene followed by a cascade of reactions can lead to the formation of complex heterocyclic structures in a single pot. rsc.org While the participation of nitrosobenzene and other derivatives in MCRs is documented, there are no specific reports on the use of this compound in these types of transformations.

Utility in Materials Science: Design of Self-Assembled Systems and Optoelectronic Materials

The unique electronic and structural properties of molecules containing the nitroso group have led to their investigation in materials science. For instance, the monomer-dimer equilibrium of some nitroso compounds can be exploited in the design of stimuli-responsive materials. wikipedia.org Furthermore, the incorporation of nitrosoarenes into larger conjugated systems could lead to novel optoelectronic materials. rsc.org There is, however, no available research that explores the potential of this compound in the design of self-assembled systems or as a component in optoelectronic materials.

Future Research Directions and Emerging Trends in Nitrosoarene Chemistry

Development of Sustainable and Economical Synthetic Methodologies

A significant thrust in modern chemistry is the development of sustainable and economically viable synthetic methods. Traditional routes to nitrosoarenes often involve harsh reagents and produce significant waste. acs.org Future research is focused on overcoming these limitations.

One of the most promising areas is the use of photochemistry and flow chemistry . nih.govacs.orgnih.govscribd.comresearchgate.net Photochemical methods offer a green alternative to traditional synthesis, using light to drive reactions. nih.govacs.org For instance, the photochemical rearrangement of o-nitrophenylimines in a continuous flow system has been shown to be a robust and scalable method for producing a variety of nitrosoarenes. nih.govacs.orgnih.govscribd.comresearchgate.net This approach offers high efficiency and functional group tolerance. nih.govnih.gov The synthesis of substituted nitrosoarenes, including those with electron-donating or electron-withdrawing groups, has been successfully demonstrated using these techniques. rsc.orgnih.gov

For a compound like 4-chloro-2-methyl-1-nitrosobenzene, these methodologies hold great promise. The precursor, 4-chloro-2-methyl-1-nitrobenzene, is commercially available and its synthesis is well-established. matrix-fine-chemicals.commdpi.comresearchgate.netresearchgate.net Future research could focus on adapting photochemical flow synthesis methods for the efficient and clean conversion of 4-chloro-2-methyl-1-nitrobenzene to its nitroso derivative. This would involve the optimization of reaction conditions such as solvent, light intensity, and flow rate to maximize yield and minimize byproducts. nih.gov

The table below summarizes some emerging sustainable synthetic methods for nitrosoarenes.

| Synthetic Method | Key Features | Potential for this compound |

| Photochemical Flow Synthesis | Utilizes light as an energy source, often in a continuous flow reactor. Offers high efficiency, scalability, and reduced waste. nih.govacs.orgnih.govscribd.comresearchgate.net | High potential for clean and efficient synthesis from the corresponding nitro-precursor. |

| Catalytic Oxidation of Anilines | Employs catalysts to selectively oxidize anilines to nitrosoarenes. | A potential route, though selectivity can be a challenge. |

| Direct C-H Nitrosation | Involves the direct introduction of a nitroso group onto an aromatic ring. | Could be an atom-economical approach, but regioselectivity for a substituted arene would need to be controlled. |

Exploration of Unconventional Reactivity and Novel Transformations

Nitrosoarenes are known for their diverse reactivity, participating in cycloadditions, condensations, and acting as both electrophiles and nucleophiles. rsc.org Future research is aimed at uncovering and harnessing unconventional reactivity patterns to develop novel chemical transformations.

A key area of exploration is radical chemistry . rsc.orgrsc.org The nitroso group can effectively trap radical species, leading to the formation of new carbon-nitrogen bonds. This has been exploited in the development of radical-based amination and cyclization reactions. rsc.org For this compound, with its specific electronic and steric properties, investigating its behavior in radical reactions could lead to the synthesis of novel and complex molecular architectures.

Another emerging trend is the use of nitrosoarenes in cycloaddition reactions to construct heterocyclic scaffolds. The Diels-Alder reaction of nitrosoarenes with dienes is a classic example, but researchers are now exploring more complex cascade reactions and enantioselective variants. The electronic nature of the substituents on the nitrosoarene plays a crucial role in these reactions. The chloro and methyl groups in this compound would influence its reactivity in such transformations, a factor that warrants further investigation.

Recent research has also demonstrated the para-selective halogenation of nitrosoarenes using copper(II) halides, offering a milder alternative to traditional methods. acs.org This highlights the potential for developing new regioselective functionalization reactions on the aromatic ring of pre-existing nitrosoarenes.

The table below outlines some areas of unconventional reactivity being explored for nitrosoarenes.

| Area of Reactivity | Description | Relevance to this compound |

| Radical Reactions | Nitrosoarenes act as radical traps, enabling the formation of C-N bonds and heterocyclic systems. rsc.orgrsc.org | The substituent pattern could influence the stability of radical intermediates and the outcome of the reaction. |

| Asymmetric Cycloadditions | The use of chiral catalysts to control the stereochemistry of cycloaddition reactions involving nitrosoarenes. | Could lead to the synthesis of enantiomerically pure, complex molecules. |

| Cascade Reactions | Multi-step reactions where the initial product of a nitrosoarene transformation undergoes further spontaneous reactions. | A powerful strategy for rapidly building molecular complexity. |

| Metal-Catalyzed Cross-Coupling | The use of transition metal catalysts to facilitate cross-coupling reactions involving the nitroso group or other positions on the aromatic ring. | Could enable the synthesis of a wide range of derivatives. |

Design of Advanced Functional Materials Based on Nitrosoarene Scaffolds

The unique electronic and structural properties of nitrosoarenes make them attractive building blocks for the design of advanced functional materials. Future research in this area is focused on creating materials with novel optical, electronic, and responsive properties.

One avenue of exploration is the development of polymers and porous organic frameworks (POFs) . The ability of nitrosoarenes to undergo dimerization and polymerization can be harnessed to create extended network structures. For a molecule like this compound, the substituents would influence the packing and intermolecular interactions within a polymeric material, thereby affecting its bulk properties.

Another exciting prospect is the use of nitrosoarenes in molecular switches and sensors . The reversible dimerization of some nitrosoarenes, which is often accompanied by a color change, could be exploited for the development of stimuli-responsive materials. The electronic properties of this compound, influenced by the chloro and methyl groups, could be tuned to create sensors for specific analytes or to develop photo-switchable materials.

The table below highlights potential applications of nitrosoarene-based functional materials.

| Material Type | Potential Application | Role of this compound |

| Polymers/POFs | Gas storage, separation, catalysis. | The substituents would influence the porosity and surface properties of the material. |

| Molecular Switches | Data storage, smart windows. | The electronic properties could be tuned to control the switching behavior. |

| Chemosensors | Detection of specific ions or molecules. | The nitroso group could act as a binding site, with the substituents modulating the selectivity. |

| Liquid Crystals | Display technologies. | The shape and polarity of the molecule could favor the formation of liquid crystalline phases. |

Interdisciplinary Research Integrating Nitrosoarene Chemistry with Other Fields

The versatile nature of nitrosoarenes makes them ideal candidates for interdisciplinary research, bridging the gap between chemistry and other scientific disciplines such as biology, medicine, and materials science.

In medicinal chemistry , nitroaromatic compounds, the precursors to nitrosoarenes, have known biological activity. nih.gov The metabolic reduction of nitroarenes can lead to the formation of nitroso intermediates, which are often the biologically active species. nih.gov Future research could explore the synthesis and biological evaluation of substituted nitrosoarenes like this compound as potential therapeutic agents. The specific substitution pattern could influence the compound's interaction with biological targets and its pharmacokinetic properties.

In materials science , the integration of nitrosoarenes into larger systems, such as nanoparticles or surfaces, is an emerging area. The nitroso group can act as a ligand for metal coordination or as a reactive handle for surface modification. The properties of this compound could be leveraged to create functionalized nanomaterials with applications in catalysis or sensing.

The table below provides examples of interdisciplinary research areas for nitrosoarenes.

| Field | Research Focus | Potential Contribution of this compound |

| Medicinal Chemistry | Development of new drugs and probes. nih.gov | Could serve as a lead compound for the development of novel therapeutics. |

| Chemical Biology | Probing biological processes using small molecules. | Could be used to develop chemical tools to study specific biological pathways. |

| Materials Science | Creation of new materials with tailored properties. | Could be incorporated into polymers or attached to surfaces to create functional materials. |

| Environmental Science | Understanding the fate and transformation of nitroaromatic pollutants. mdpi.com | Could be used as a model compound to study the environmental degradation of related pollutants. |

Automation and High-Throughput Screening in Nitrosoarene Synthesis and Reaction Discovery

To accelerate the pace of discovery in nitrosoarene chemistry, the adoption of automation and high-throughput screening (HTS) techniques is crucial. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the optimization of reaction conditions and the discovery of new transformations.

Automated synthesis platforms can be employed to systematically explore the reaction space for the synthesis of nitrosoarenes like this compound. By varying parameters such as catalysts, solvents, and reaction times in an automated fashion, optimal conditions can be identified much more quickly than with traditional manual methods. The integration of flow chemistry with automated systems is particularly powerful for handling the often unstable nitroso compounds. nih.govacs.orgnih.govscribd.comresearchgate.net

High-throughput screening can be used to rapidly assess the reactivity of this compound in a wide range of chemical transformations. By reacting it with a diverse set of reactants under various conditions in a microplate format, new reactions and catalysts can be discovered efficiently. This approach is particularly valuable for exploring the unconventional reactivity of nitrosoarenes and for identifying compounds with desired properties for materials or biological applications.

The table below summarizes the benefits of automation and HTS in nitrosoarene chemistry.

| Technology | Application | Advantage for this compound Research |

| Automated Synthesis | Optimization of reaction conditions for synthesis. | Rapidly identify the best method for its preparation. |

| High-Throughput Screening | Discovery of new reactions and properties. | Efficiently explore its chemical space and identify potential applications. |

| Robotics and Liquid Handling | Precise and reproducible dispensing of reagents. | Improve the reliability and comparability of experimental results. |

| Data Analysis and Machine Learning | Analysis of large datasets to identify trends and predict outcomes. | Accelerate the discovery process by guiding experimental design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.